molecular formula C13H16N2O3S B2848961 N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide CAS No. 1153389-79-7

N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

Cat. No. B2848961
CAS RN: 1153389-79-7
M. Wt: 280.34
InChI Key: YWRDIVXHYHFOLT-UHFFFAOYSA-N
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Description

“N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide” is a chemical compound with the CAS Number: 1153389-79-7 . It has a molecular weight of 280.34 . The IUPAC name for this compound is N- [4- (1-pyrrolidinylsulfonyl)phenyl]acrylamide .


Synthesis Analysis

The synthesis of compounds like “N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

“N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide” is a powder at room temperature . Its molecular formula is C13H16N2O3S .

Scientific Research Applications

Anticancer Activity

Pyrrolidine derivatives have been extensively studied for their potential anticancer properties. The introduction of the sulfonyl group and the phenylpropenamide moiety in “N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide” could enhance its interaction with cancer cell targets, leading to improved efficacy in inhibiting tumor growth. Research has shown that modifications to the pyrrolidine ring can significantly affect the compound’s ability to bind to various cancer-related proteins, potentially offering a pathway to novel cancer therapies .

Anti-Inflammatory Applications

The structural features of pyrrolidine derivatives make them suitable candidates for anti-inflammatory drugs. The sulfonyl group in particular is known for its ability to modulate inflammatory pathways. This compound could be investigated for its effectiveness in reducing inflammation in conditions such as arthritis or inflammatory bowel disease, where controlling the inflammatory response is crucial for patient care .

Antiviral Properties

Compounds featuring the pyrrolidine ring have shown promise in the development of antiviral medications. The unique structure of “N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide” might interact with viral enzymes or proteins, disrupting the life cycle of viruses. This could lead to new treatments for viral infections, including those caused by emerging and re-emerging viruses .

Treatment of Neurodegenerative Disorders

The pyrrolidine scaffold is known to cross the blood-brain barrier, making it valuable in the treatment of neurodegenerative diseases. By modifying the pyrrolidine core, researchers could develop compounds that target specific neurological pathways, offering hope for diseases like Alzheimer’s and Parkinson’s, where current treatment options are limited .

Modulation of Immune Response

The compound’s ability to influence the immune system could be harnessed to treat autoimmune diseases or to modulate the immune response in organ transplantation and other medical procedures. The sulfonyl and phenylpropenamide groups could interact with immune cells, potentially leading to new immunomodulatory drugs .

Drug Metabolism and Detoxification

Pyrrolidine derivatives can play a role in the metabolism and detoxification of drugs. The structure of “N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide” may affect the expression of proteins involved in the detoxification and clearance of foreign substances from the body. This could be particularly useful in the development of treatments that reduce the side effects of other medications .

properties

IUPAC Name

N-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-2-13(16)14-11-5-7-12(8-6-11)19(17,18)15-9-3-4-10-15/h2,5-8H,1,3-4,9-10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRDIVXHYHFOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

CAS RN

1153389-79-7
Record name N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide
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